molecular formula C11H13BrO2 B6297745 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane CAS No. 2221812-15-1

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane

Cat. No.: B6297745
CAS No.: 2221812-15-1
M. Wt: 257.12 g/mol
InChI Key: GAXAKPBAMPCZMA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-ethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (50-70°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to 50°C)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., diethyl ether), temperature (0-25°C)

Major Products

    Substitution: Corresponding substituted phenyl dioxolanes

    Oxidation: Aldehydes or carboxylic acids

    Reduction: 2-(2-Ethylphenyl)-1,3-dioxolane

Scientific Research Applications

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and ethyl substituents, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane
  • 2-(4-Chloro-2-ethylphenyl)-1,3-dioxolane
  • 2-(4-Bromo-2-propylphenyl)-1,3-dioxolane

Uniqueness

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is unique due to the specific combination of bromine and ethyl substituents on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and potential pharmaceutical development.

Properties

IUPAC Name

2-(4-bromo-2-ethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAKPBAMPCZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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